ethyl 2-(2-(2-(3,4-dimethoxyphenyl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamido)benzoate
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Description
The compound is a complex organic molecule with several functional groups. It contains a benzo[b][1,4]thiazepin-5(2H)-yl group, which is a seven-membered heterocyclic compound containing nitrogen and sulfur atoms . It also contains a 3,4-dimethoxyphenyl group, which is a phenyl group substituted with methoxy groups at the 3 and 4 positions .
Scientific Research Applications
Chemical Synthesis and Transformations : Research by Postovskii et al. (1977) discusses the chemistry of sym-tetrazine, exploring reactions and transformations of related chemical structures, which could be relevant for the synthesis and modification of similar compounds (Postovskii, Ershov, Sidorov, & Serebryakova, 1977). Such studies provide foundational knowledge for synthesizing novel compounds with potential applications in drug development or materials science.
Medicinal Chemistry and Drug Design : The work by Kucerovy et al. (1997) on the synthesis of a new chemical entity for treating hyperproliferative and inflammatory disorders showcases the process of developing compounds with therapeutic potential (Kucerovy, Li, Prasad, Repič, & Blacklock, 1997). This highlights how structural analogs of the specified compound could be explored for similar medicinal applications.
Material Science Applications : Studies such as those by Khalaj and Adibpour (2008) on the formation and ring contraction of benzo[f][1,2]Thiazepine derivatives illustrate the complex reactions that these compounds can undergo, potentially leading to materials with novel properties (Khalaj & Adibpour, 2008). Such reactions are fundamental in creating new materials for technological applications.
Antimicrobial Agents : Research into the synthesis and characterization of new quinazolines as potential antimicrobial agents by Desai et al. (2007) shows how structurally related compounds are being developed for biological applications, suggesting a potential area of research for the specified compound (Desai, Shihora, & Moradia, 2007).
Properties
IUPAC Name |
ethyl 2-[[2-[2-(3,4-dimethoxyphenyl)-4-oxo-2,3-dihydro-1,5-benzothiazepin-5-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O6S/c1-4-36-28(33)19-9-5-6-10-20(19)29-26(31)17-30-21-11-7-8-12-24(21)37-25(16-27(30)32)18-13-14-22(34-2)23(15-18)35-3/h5-15,25H,4,16-17H2,1-3H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUJVIYZPNVCEAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CN2C(=O)CC(SC3=CC=CC=C32)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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